BenchChemオンラインストアへようこそ!

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Process chemistry Lifitegrast synthesis Yield optimization

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 852021-86-4, hydrochloride salt CAS 851784-90-2) is a dichlorinated tetrahydroisoquinoline (THIQ) scaffold bearing a methyl ester at the 6-position. It is a key building block in the synthesis of Lifitegrast (Xiidra®), an FDA-approved LFA-1 antagonist for dry eye disease.

Molecular Formula C11H11Cl2NO2
Molecular Weight 260.11 g/mol
Cat. No. B15065314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Molecular FormulaC11H11Cl2NO2
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl
InChIInChI=1S/C11H11Cl2NO2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13/h4,14H,2-3,5H2,1H3
InChIKeyNDSZAXWFFLSJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Core Intermediate for Lifitegrast Synthesis


Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 852021-86-4, hydrochloride salt CAS 851784-90-2) is a dichlorinated tetrahydroisoquinoline (THIQ) scaffold bearing a methyl ester at the 6-position. It is a key building block in the synthesis of Lifitegrast (Xiidra®), an FDA-approved LFA-1 antagonist for dry eye disease [1]. The 5,7-dichloro substitution pattern imparts distinct steric and electronic properties that differentiate it from other ring-chlorinated THIQ isomers, while the methyl ester moiety provides a strategic handle for further amidation and hydrolysis reactions in multi-step pharmaceutical syntheses [2].

Why Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate Cannot Be Replaced by Other THIQ Analogs


Direct substitution of this compound with other tetrahydroisoquinoline carboxylates is not feasible without compromising synthetic outcomes. The precise 5,7-dichloro regiochemistry is critical, as research on related THIQ-based PNMT inhibitors shows that chloro-substitution patterns (e.g., 7,8- vs. 5,7-) profoundly alter enzyme binding affinity and biological activity [1]. Furthermore, the methyl ester is not merely a protecting group; it is a reactive functional handle. Replacing it with a tert-butyl carbamate (Boc)-protected acid or a free carboxylic acid introduces additional protection/deprotection steps, lowering overall yield and increasing process mass intensity. The quantitative evidence below demonstrates why this specific methyl ester is the preferred intermediate in cost-optimized, high-yielding Lifitegrast manufacturing routes.

Quantitative Differentiation Evidence for Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate


Synthetic Yield Advantage: Methyl Ester-Based Route vs. Prior Lifitegrast Intermediate Processes

The methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate scaffold is central to a newly patented method that achieves a 95% yield for a key diammonium salt intermediate, a significant improvement over the prior art's 75% yield for synthesizing the analogous 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate [1]. This route leverages the methyl ester's reactivity for direct amidation without additional protection/deprotection sequences required by alternative Boc-protected acid routes .

Process chemistry Lifitegrast synthesis Yield optimization

Regiochemical Specificity: 5,7-Dichloro Substitution Pattern vs. 7,8- and 6,7-Dichloro Isomers in Biological Target Engagement

Structure-activity relationship (SAR) studies on chloro-substituted tetrahydroisoquinolines as phenylethanolamine N-methyltransferase (PNMT) inhibitors revealed that potency is highly dependent on the chloro substitution pattern [1]. Among the 13 ring-chlorinated analogs tested, the 5,7-dichloro motif (as a subgroup of the di- and tri-chloro series) exhibited a distinct enzyme-inhibitor dissociation constant (Ki) profile compared to the most potent 7,8-dichloro isomer (SK&F 64139), which demonstrated in vivo activity and entered clinical investigation. The 5,7-dichloro isomer provides a different spatial orientation of chlorine atoms, leading to altered pharmacodynamics relevant for designing selective LFA-1 antagonists like Lifitegrast.

Medicinal chemistry PNMT inhibition Structure-activity relationship

Functional Group Reactivity: Methyl Ester Enables In Situ Amidation, Bypassing Protection/Deprotection Compared to Carboxylic Acid or Boc-Protected Analogs

In the improved Lifitegrast preparation method (US20230027871A1), methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is directly reacted with benzofuran-6-carbonyl chloride in the presence of diisopropylethylamine to give the amide intermediate methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in 83.3% isolated yield [1]. This contrasts with alternative routes that require a separate Boc-deprotection step of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid before amidation, adding a step and reducing overall throughput.

Synthetic methodology Amidation Process efficiency

Commercial Availability and Purity Consistency: Reproducible Supply Chain for Regulated Intermediate Manufacturing

Multiple independent suppliers (AKSci, Bidepharm, BOC Sciences) provide methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride with standardized purity specifications of ≥95% to 97%, supported by batch-specific NMR, HPLC, and GC quality control documentation . In contrast, the free carboxylic acid analog (CAS 89315-56-0) is less commonly stocked with full analytical data packages, and the Boc-protected acid often requires custom synthesis. The target compound's well-characterized supply chain reduces procurement risk for kilogram-scale Lifitegrast intermediate campaigns.

Supply chain Quality assurance GMP intermediate

Optimal Application Scenarios for Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate


Kilogram-Scale Synthesis of the Lifitegrast Amide Intermediate (Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate)

The target compound is the direct precursor for the first amidation step in the Lifitegrast route. As demonstrated in US20230027871A1, 148.8 g (501.8 mmol) of the methyl ester hydrochloride reacts with benzofuran-6-carbonyl chloride to provide the amide in 83.3% yield (168.8 g) with HPLC-monitored endpoint control, enabling straightforward scale-up without chromatography [1]. This one-step process is preferred over multistep Boc-protected acid routes for cost-sensitive API manufacturing.

Structure-Activity Relationship (SAR) Studies on Dichlorinated Tetrahydroisoquinoline-Based LFA-1 Antagonists

Medicinal chemistry teams exploring LFA-1/ICAM-1 inhibitors beyond Lifitegrast can use this scaffold as a starting point for library synthesis. The SAR data from the PNMT inhibitor literature confirms that chlorine substitution pattern is a critical determinant of biological activity [2]. The 5,7-dichloro layout is unique to the Lifitegrast pharmacophore; comparing it with the 7,8-dichloro isomer (SK&F 64139) in a head-to-head LFA-1 binding assay provides insight into target selectivity.

Process Chemistry Development for Generic Lifitegrast API Manufacturing

With the patent CN116239532A disclosing a 95% yield route to the diammonium salt intermediate, process development groups pursuing a generic Lifitegrast filing can benchmark their in-house synthesis against this disclosed method [3]. The methyl ester hydrochloride serves as the central building block; quantitative yield and purity data (99.06% HPLC purity) from the patent provide a clear target for process optimization and validation batches.

Analytical Reference Standard for Lifitegrast Impurity Profiling

The methyl ester hydrochloride is both a starting material and a potential process-related impurity in the final Lifitegrast API. Suppliers such as SynZeal list structurally related Lifitegrast impurities [1]; this compound can serve as a well-characterized reference standard (C11H11Cl2NO2·HCl, MW 296.58) for HPLC method development and batch release testing in quality control laboratories.

Quote Request

Request a Quote for Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.